molecular formula C12H9BrF2N2 B12326537 3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B12326537
M. Wt: 299.11 g/mol
InChI Key: MEOPNEMSVOOVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound is designed for researchers investigating new therapeutic agents against resistant infectious diseases. Its core structure is closely related to pyrrolo[1,2-a]imidazole scaffolds that have demonstrated potent in vitro antibacterial and antifungal activities against challenging pathogens such as Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , and Cryptococcus neoformans . The strategic incorporation of halogen atoms (bromo and fluoro) on the aromatic systems is a common tactic in lead optimization. This approach is known to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable chemical tool for Structure-Activity Relationship (SAR) studies . Furthermore, fluorophenyl-substituted nitrogen heterocycles analogous to this compound have shown promising nanomolar-range activity against parasites like Leishmania major , highlighting its potential utility in developing treatments for neglected tropical diseases . This makes it a compelling candidate for researchers in the fields of antimicrobial and antiparasitic agent development.

Properties

Molecular Formula

C12H9BrF2N2

Molecular Weight

299.11 g/mol

IUPAC Name

3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H9BrF2N2/c13-12-11(16-10-2-1-5-17(10)12)8-4-3-7(14)6-9(8)15/h3-4,6H,1-2,5H2

InChI Key

MEOPNEMSVOOVPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2C1)Br)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Bromoketone with Dihydropyrrolamine

Reaction Overview

The core pyrrolo[1,2-a]imidazole scaffold is constructed via condensation of α-bromoketone 10 (2-bromo-1-(2,4-difluorophenyl)ethan-1-one) with dihydropyrrolamine A (2-amino-4,5-dihydro-3H-pyrrole).

Reaction Scheme:
  • Formation of Intermediate 15a :

    • Reactants : α-Bromoketone 10 + Dihydropyrrolamine A
    • Conditions : MeCN, 25°C, 12 h
    • Yield : 78%
  • Bromination to Intermediate 15b :

    • Reagent : N-Bromosuccinimide (NBS)
    • Conditions : DCM, 0°C → RT, 2 h
    • Yield : 85%
  • Suzuki-Miyaura Coupling :

    • Reactant : 2,4-Difluorophenylboronic acid
    • Catalyst : Pd(PPh₃)₄
    • Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 6 h
    • Yield : 72%
Key Data:
Step Reagent/Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 - MeCN 25 12 78
2 NBS DCM 0 → RT 2 85
3 Pd(PPh₃)₄ DME/H₂O 80 6 72

Halogenation of Preformed Pyrroloimidazole Core

Electrophilic Bromination

Bromine is introduced regioselectively at position 3 of 2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole using NBS under radical conditions.

Reaction Conditions:
  • Substrate : 2-(2,4-Difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
  • Reagent : NBS (1.1 eq)
  • Initator : AIBN (0.1 eq)
  • Solvent : CCl₄
  • Temp : 80°C, 4 h
  • Yield : 68%
Spectral Data:
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (1H, s), 7.24 (1H, s)
  • LogD₇.₄ : 1.71 ± 0.1

Annulative Functionalization via β-Enaminone Intermediate

Domino Cyclization

A catalyst-free approach constructs the tricyclic system via sequential C–N bond formation.

Reaction Steps:
  • Formation of β-Enaminone :

    • Reactants : 2,4-Difluoroacetophenone + Propargylamine
    • Conditions : EtOH, reflux, 8 h
  • Cycloisomerization :

    • Conditions : Solvent-free, 120°C, 3 h
    • Yield : 65%
Advantages:
  • No metal catalyst required.
  • High regioselectivity for 3-bromo substitution.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Scalability
Cyclocondensation Suzuki coupling 72 97 High
Electrophilic Bromination Radical bromination 68 95 Moderate
Annulative Functionalization Domino cyclization 65 90 Low

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazole compounds .

Scientific Research Applications

3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Bromine vs. Iodine :

  • 3-Iodo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 1097875-08-5, 19) replaces bromine with iodine. The larger atomic radius of iodine may enhance lipophilicity but reduce metabolic stability compared to bromine. No direct activity data are available, but iodine’s electron-withdrawing effects could alter binding affinity in biological targets .
  • 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CID 83681552, 25) positions bromine at C2 instead of C3.

Chlorine Derivatives :

  • 3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CPPI, 7 ) shows selective inhibition of AR nuclear localization in prostate cancer cells. The chloro-substituent’s moderate electronegativity balances activity and toxicity, unlike bromine’s stronger electron-withdrawing effects .
Aryl Substituent Variations

2,4-Difluorophenyl vs. Dichlorophenyl :

  • 3-(3,4-Dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c, 3, 6) demonstrates broad-spectrum antimicrobial activity (MIC = 1–4 µg/mL against S. aureus and C. neoformans). The dichlorophenyl group enhances hydrophobic interactions with microbial membranes but increases cytotoxicity (HEK-293 IC₅₀ = 12 µM) compared to difluorophenyl analogs .

Ethoxyphenyl and Pyridyl Groups :

  • 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI, 7 ) inhibits AR nuclear localization without affecting glucocorticoid or estrogen receptors, highlighting substituent-dependent selectivity. The ethoxy group’s electron-donating properties may stabilize π-π interactions in AR’s ligand-binding domain .
  • 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 111908-95-3, 23 ) targets COX enzymes reversibly, suggesting pyridyl groups enhance binding to COX’s heme pocket .
Physicochemical Properties
  • Molecular Weight : The target compound (C₁₂H₉BrF₂N₂) has a molecular weight of 346.11 g/mol, comparable to 6c (C₂₄H₂₀Cl₃N₃O₂, 480.80 g/mol) but heavier than CPPI (C₁₁H₁₀ClN₂, 220.66 g/mol) .
Toxicity and Selectivity
  • Quaternary salts (e.g., 6c) exhibit higher hemolytic activity (HC₅₀ = 50 µg/mL) and cytotoxicity than non-ionic analogs, likely due to cationic charge disrupting cell membranes .
  • The target compound’s bromine and difluorophenyl groups may reduce acute toxicity (as seen in 6c’s LD₅₀ > 2000 mg/kg in mice) while retaining efficacy .

Biological Activity

3-Bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a synthetic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article reviews the compound's biological activity, focusing on its antibacterial and antifungal properties, as well as its cytotoxic effects.

Chemical Structure and Properties

The molecular formula for this compound is C12H10BrF2N2C_{12}H_{10}BrF_2N_2. Key physical properties include:

  • Molecular Weight : 263.133 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : Approximately 427.6 °C
  • Flash Point : 212.4 °C

Biological Activity Overview

Recent studies have established that derivatives of the pyrrolo[1,2-a]imidazole scaffold exhibit a range of biological activities. The focus here is on antibacterial and antifungal activities.

Antibacterial Activity

A study conducted by researchers synthesized various derivatives of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole and evaluated their antibacterial properties against multiple strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results are summarized in Table 1.

CompoundMIC (µg/mL)Target Bacteria
6b4Staphylococcus aureus
6c4Klebsiella pneumoniae
6d8Acinetobacter baumannii

The compounds exhibited a minimum inhibitory concentration (MIC) ranging from 2 to 8 µg/mL. Notably, compound 6c demonstrated broad-spectrum activity but also showed significant cytotoxicity against mammalian cells, indicating a potential trade-off between efficacy and safety.

Antifungal Activity

In addition to antibacterial properties, the synthesized compounds were tested for antifungal activity. The findings indicated that several derivatives were effective against common fungal pathogens such as Candida albicans and Cryptococcus neoformans. However, the activity varied significantly based on the substituents on the phenyl ring.

Cytotoxicity and Hemolytic Activity

While evaluating biological activity, it is crucial to consider cytotoxic effects. Compound 6c was noted for its hemolytic activity against human red blood cells at concentrations that also inhibited bacterial growth. The LD50 for this compound was determined to be greater than 2000 mg/kg in mice, suggesting a relatively low in vivo toxicity profile despite its cytotoxicity in vitro.

Case Studies

A notable case study involved the application of these compounds in treating infections caused by multidrug-resistant bacteria. In vitro tests demonstrated that certain derivatives could inhibit bacterial growth effectively while maintaining a favorable safety profile in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.